2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylthio)phenyl]propanamide
Overview
Description
2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylthio)phenyl]propanamide is a chemical compound that has received significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylthio)phenyl]propanamide has potential applications in various fields of scientific research. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells.
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylthio)phenyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as induce apoptosis in these cells. It has also been shown to act as a fluorescent probe for detecting ROS in living cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylthio)phenyl]propanamide in lab experiments is its potential anti-tumor properties. This makes it a valuable compound for studying cancer cell growth and survival. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are several potential future directions for research on 2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylthio)phenyl]propanamide. One direction is to further investigate its anti-tumor properties and potential use as a cancer treatment. Another direction is to explore its use as a fluorescent probe for detecting ROS in living cells. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-methoxy-N-(3-nitro-5-phenylsulfanylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O4S/c1-26-15(17,16(18,19)20)14(23)21-10-7-11(22(24)25)9-13(8-10)27-12-5-3-2-4-6-12/h2-9H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSQPMWHWHUZIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=CC(=CC(=C1)SC2=CC=CC=C2)[N+](=O)[O-])(C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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